
Decamethylcyclopentasiloxane-d30
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decamethylcyclopentasiloxane-d30 is a deuterated version of decamethylcyclopentasiloxane, a cyclic volatile methylsiloxane (cVMS). This compound is characterized by the replacement of hydrogen atoms with deuterium, making it particularly useful in various scientific applications, especially in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
准备方法
Synthetic Routes and Reaction Conditions: Decamethylcyclopentasiloxane-d30 is synthesized through the deuteration of decamethylcyclopentasiloxane. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the exchange process .
Industrial Production Methods: Commercially, decamethylcyclopentasiloxane is produced from dimethyldichlorosilane. The hydrolysis of dimethyldichlorosilane yields a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. From this mixture, cyclic siloxanes, including decamethylcyclopentasiloxane, are separated by distillation . The deuteration process is then applied to obtain this compound.
化学反应分析
Types of Reactions: Decamethylcyclopentasiloxane-d30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens like chlorine, bromine, and iodine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce halogenated siloxanes .
科学研究应用
Decamethylcyclopentasiloxane-d30 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in studies involving cell membranes and other biological structures due to its unique properties.
Medicine: Utilized in drug delivery systems and as a component in certain medical devices.
Industry: Commonly used in the production of cosmetics, personal care products, and as a dry-cleaning solvent
作用机制
The mechanism of action of decamethylcyclopentasiloxane-d30 involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their properties and affecting cellular functions. In chemical reactions, its deuterated nature allows for unique interactions with other molecules, making it valuable in NMR spectroscopy and other analytical techniques .
相似化合物的比较
Octamethylcyclotetrasiloxane: Another cyclic volatile methylsiloxane with similar properties but a different ring size.
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with distinct chemical and physical properties.
Uniqueness: Decamethylcyclopentasiloxane-d30 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its chemical stability and low volatility also make it suitable for various industrial and research applications .
属性
分子式 |
C10H30O5Si5 |
|---|---|
分子量 |
400.95 g/mol |
IUPAC 名称 |
2,2,4,4,6,6,8,8,10,10-decakis(trideuteriomethyl)-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3 |
InChI 键 |
XMSXQFUHVRWGNA-VIDXRFFRSA-N |
手性 SMILES |
[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
![1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B15288336.png)
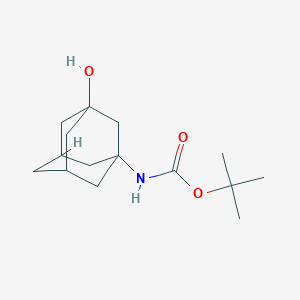
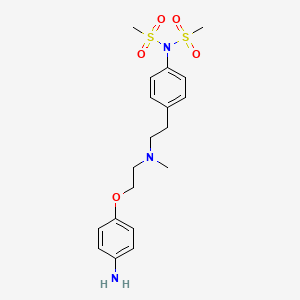
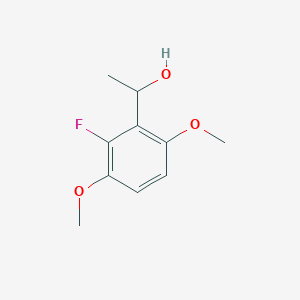
![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
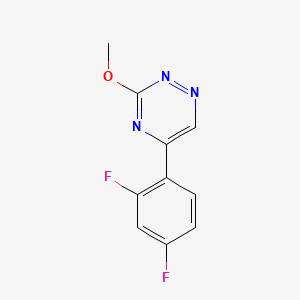
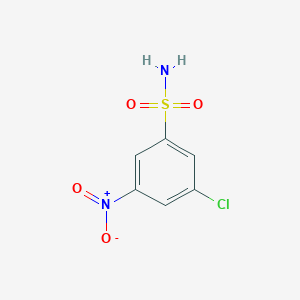




![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
